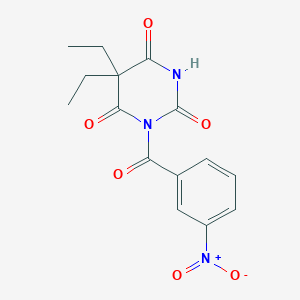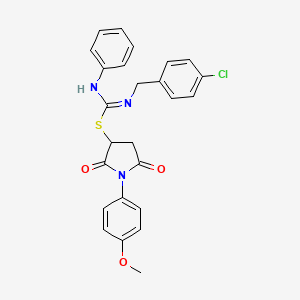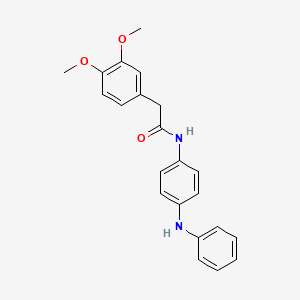
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidinetrione derivative that has been synthesized using various methods, and its unique properties make it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to reduce inflammation, which is beneficial for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its ability to inhibit the growth of cancer cells and bacteria. This makes it a promising candidate for the development of new drugs. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, its toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the research on 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on its structure and properties. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Furthermore, its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, need to be explored. Finally, its toxicity and side effects need to be thoroughly investigated to ensure its safety for clinical use.
Métodos De Síntesis
The synthesis of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved using different methods. One of the most common methods involves the reaction of 3-nitrobenzoyl chloride with diethyl malonate, followed by cyclization with ammonium acetate. Another method involves the reaction of 3-nitrobenzoyl chloride with ethyl acetoacetate, followed by cyclization with ammonium acetate. Both methods yield the desired compound with good yields.
Aplicaciones Científicas De Investigación
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Its ability to inhibit the growth of cancer cells and bacteria has made it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
5,5-diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-3-15(4-2)12(20)16-14(22)17(13(15)21)11(19)9-6-5-7-10(8-9)18(23)24/h5-8H,3-4H2,1-2H3,(H,16,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWQQHKDCIHPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)

![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4959590.png)

![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)
![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)
![3-(1,3-benzodioxol-5-yl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4959627.png)
![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)
![3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4959649.png)